molecular formula C₂₂H₃₇ClN₂O₉ B1145778 HaloTag Succinimidyl Ester O4 Ligand CAS No. 1060652-55-2

HaloTag Succinimidyl Ester O4 Ligand

Cat. No.: B1145778
CAS No.: 1060652-55-2
M. Wt: 508.99
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Description

Historical Development of Dehalogenase-Based Protein Fusion Tags

The HaloTag system originated from engineering bacterial haloalkane dehalogenases (e.g., DhaA) to create a genetically encoded tag capable of forming covalent bonds with synthetic ligands. Early studies in the 1990s focused on optimizing the enzyme’s active site to prevent hydrolysis of the alkyl-enzyme intermediate, enabling stable ligand attachment. The development of HaloTag® (HT7) in 2012 marked a breakthrough, combining high specificity, rapid kinetics, and compatibility with diverse ligands.

Key milestones

Year Development Reference
1990s Initial dehalogenase engineering
2012 HT7 variant creation
2021 Fluorogenic dye optimization
2024 Cell-permeable biotin ligands

Fundamental Principles of HaloTag Protein Technology

HaloTag operates via an engineered haloalkane dehalogenase enzyme (297 residues, 33 kDa) that binds chloroalkane ligands through nucleophilic substitution. Mutations in the enzyme’s active site prevent hydrolysis of the alkyl-enzyme intermediate, ensuring irreversible covalent attachment. The O4 ligand introduces a succinimidyl ester (SE) moiety connected to a chloroalkane linker via three ethylene glycol repeats, enhancing solubility and reactivity.

Reaction mechanism

  • Nucleophilic attack : The enzyme’s aspartate residue attacks the chloroalkane linker, displacing chlorine.
  • Intermediate stabilization : The alkyl-enzyme complex persists due to active-site mutations.
  • Ligand attachment : The SE group reacts with primary amines to form amide bonds.

Evolution and Engineering of HaloTag Protein Variants

Directed evolution has expanded HaloTag’s utility. For example:

  • HT-SP5 variant : Engineered for compatibility with dimethylamino-styrylpyridium dyes, achieving 4-fold higher fluorogenicity.
  • Cell-permeable ligands : Modified spacers in O4 ligands improved streptavidin binding efficiency for pull-down assays.

Structural optimizations

Feature O4 Ligand O2 Ligand
Spacer 3 ethylene glycol repeats 1 ethylene glycol repeat
Solubility Enhanced Moderate
Application Amine conjugation Rapid labeling

Overview of HaloTag Ligand Diversity and Applications

HaloTag ligands enable multifunctional protein labeling, with applications spanning:

Ligand types and uses

Ligand Type Functional Group Primary Application
Fluorescent (e.g., Alexa Fluor 488) Dyes Live-cell imaging
Biotin Affinity tag Protein purification
Succinimidyl ester (O4) Amine-reactive Conjugation to proteins/nucleic acids
Iodoacetamide Thiol-reactive Cysteine modification

Introduction to Succinimidyl Ester Ligand Chemistry

Succinimidyl esters (SEs) are widely used for amine bioconjugation due to their high reactivity under physiological conditions. The O4 ligand’s SE group reacts with lysine residues or engineered amines on proteins, forming stable amide bonds. Key properties include:

Reaction parameters

Parameter Optimal Condition
pH 7.2–8.5
Temperature 4°C–25°C
Buffer Phosphate, HEPES
Competing amines Avoid Tris, glycine

Properties

CAS No.

1060652-55-2

Molecular Formula

C₂₂H₃₇ClN₂O₉

Molecular Weight

508.99

Synonyms

23-Chloro-4-oxo-, 2,5-dioxo-8,11,14,17-tetraoxa-5-azatricosanoic Acid-1-pyrrolidinyl Ester_x000B_

Origin of Product

United States

Preparation Methods

Formation of Succinimidyl Ester

The reaction begins with activating a carboxylic acid derivative using N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). This forms the succinimidyl ester intermediate, which is highly reactive toward primary amines.

Reaction Conditions :

  • Solvent: Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Temperature: 0–4°C to minimize hydrolysis

  • Molar Ratio: 1:1.2 (carboxylic acid:NHS)

Attachment of Ethylene Glycol Repeats

Triethylene glycol (O4 spacer) is introduced via nucleophilic substitution. The hydroxyl group of triethylene glycol reacts with the activated ester, forming an ether linkage. This step is repeated to achieve three ethylene glycol units.

Key Parameters :

  • Catalyst: Sodium hydride (NaH)

  • Reaction Time: 12–24 hours under nitrogen atmosphere

  • Yield: 75–85% after column chromatography

Conjugation Protocols

The O4 ligand is designed for conjugation to primary amines in proteins, antibodies, or nucleic acids. Standard protocols involve the following steps:

Ligand Activation

Prepare a 5 mg/mL stock solution in dimethyl sulfoxide (DMSO) or DMF immediately before use to prevent hydrolysis.

Critical Considerations :

  • Avoid amine-containing buffers (e.g., Tris-HCl) to prevent self-reactivity.

  • Use anhydrous solvents to maintain ligand stability.

Reaction with Biomolecules

For antibody labeling, the ligand is added to a protein solution (1–5 mg/mL) in 0.1 M sodium phosphate buffer (pH 7.2) with 0.15 M NaCl.

Typical Reaction Setup :

ParameterValue
Ligand:Protein Molar Ratio12:1 (ensures ≥1 label per molecule)
Incubation Time30 minutes at 25°C
Final Ligand Concentration5–10 µM

Purification Techniques

Post-conjugation purification removes unreacted ligand and byproducts.

Gel Filtration Chromatography

Sephadex® G-25 columns are used for rapid separation of labeled proteins from free ligands.

Protocol :

  • Equilibration Buffer: 0.1 M phosphate buffer (pH 7.2) with 10 mM EDTA

  • Elution Volume: 1.5× column volume

  • Recovery: >90% for proteins >30 kDa

Dialysis

For large-scale preparations, dialysis against phosphate buffer (pH 7.2) for 12–24 hours effectively removes small-molecule contaminants.

Industrial-Scale Production

Industrial synthesis employs automated reactors and stringent quality control measures.

Scale-Up Parameters

ParameterLaboratory ScaleIndustrial Scale
Batch Size5 mg1–5 kg
Reaction VesselGlass flaskStainless steel
PurificationManual columnContinuous HPLC

Quality Control

  • Purity Analysis : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >95% purity.

  • Mass Verification : High-resolution mass spectrometry (HRMS) validates molecular weight (508.99 g/mol).

Comparative Analysis with O2 Ligand

The O4 ligand’s extended ethylene glycol spacer (vs. O2’s single unit) impacts solubility and steric accessibility.

PropertyO4 LigandO2 Ligand
Solubility in Water25 mg/mL15 mg/mL
Conjugation Efficiency90% (proteins)85% (proteins)
Storage Stability24 months at -80°C18 months at -80°C

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The O4 ligand reacts with primary amines (-NH₂) through its succinimidyl ester (SE) group, forming stable amide bonds. This reaction occurs under mild physiological conditions (pH 7.0–7.6, 25°C) and is irreversible . Key characteristics include:

Reaction Parameter Value Source
Optimal pH7.0–7.6
Reaction Time1–2 hours
Stability of Amide Bond>24 hours (physiological)

Applications include conjugating fluorophores, biotin, or oligonucleotides to proteins like HaloTag fusion proteins .

Reaction Kinetics and Comparative Studies

Studies comparing O4 ligand reactivity with other HaloTag variants reveal distinct kinetic profiles:

Table 1: Reaction Efficiency with TAMRA-Tetrazine (Tz)

Ligand TypeEC₅₀ (μM)Half-Life (min)Max Efficiency (%)
O4 Ligand + Tz (Ag-sTCO)0.0361.486
O4 Ligand + Tz (sTCO)0.12.267
O2 Ligand (Control)2.116.951

Data adapted from live-cell nuclear labeling experiments . The O4 ligand’s silver-stabilized trans-cyclooctene (Ag-sTCO) derivative exhibited superior kinetics due to reduced isomerization .

Reaction Mechanism

  • Activation : The SE group undergoes hydrolysis in aqueous buffers, generating an active acyl intermediate .

  • Nucleophilic Attack : Primary amines (e.g., lysine residues) attack the carbonyl carbon, displacing N-hydroxysuccinimide (NHS) .

  • Amide Bond Formation : A stable covalent bond forms between the ligand and target biomolecule .

SE O4 Ligand+Protein NH2Protein NH CO Ligand+NHS\text{SE O4 Ligand}+\text{Protein NH}_2\rightarrow \text{Protein NH CO Ligand}+\text{NHS}

Critical Reaction Conditions

  • Buffers : Sodium phosphate (pH 7.2) or bicarbonate (pH 8.3) enhance reaction rates .

  • Solvents : DMF or DMSO (≤10% v/v) improves ligand solubility without denaturing proteins .

  • Molar Ratios : 1.5–3:1 (ligand:protein) ensures complete conjugation .

Ethanol precipitation or Sephadex G-25 chromatography is used for purification .

Scientific Research Applications

Chemical Properties and Mechanism of Action

HaloTag Succinimidyl Ester O4 Ligand contains a reactive succinimidyl ester group that covalently binds to amine-containing compounds, forming stable amide bonds. The reaction occurs under physiological conditions and is characterized by high specificity and rapid kinetics. The resulting stable amide bonds facilitate numerous applications in research and industry .

Scientific Research Applications

1. Chemistry

  • Labeling and Tracking : The ligand is employed for labeling amine-containing compounds, allowing researchers to track chemical reactions effectively.
  • Stable Bond Formation : It enables the formation of stable amide linkages that are crucial for various downstream applications.

2. Biology

  • Protein Interactions : this compound is used to study protein-protein interactions and post-translational modifications.
  • Cellular Processes : It aids in investigating cellular processes by attaching fluorescent labels or other reporter groups to proteins.

3. Medicine

  • Diagnostic Tools : The ligand is instrumental in developing diagnostic agents that require stable attachment to biomolecules.
  • Therapeutic Agents : It is also applied in creating therapeutic agents that target specific proteins or cells.

4. Industry

  • Biosensors : The compound is utilized in the production of biosensors that detect specific biological molecules.
  • Analytical Devices : Its ability to form stable covalent bonds makes it suitable for various analytical applications .

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Benefits
ChemistryLabeling reactionsStable amide bond formation
BiologyProtein interaction studiesFluorescent labeling for visualization
MedicineDiagnostic tool developmentTargeted attachment to biomolecules
IndustryBiosensor productionHigh specificity for biological detection

Case Studies

Case Study 1: Protein Labeling
In a study focusing on protein interactions, researchers utilized this compound to label specific proteins within live cells. The labeling efficiency was assessed using quantitative image-based cytometry, demonstrating high specificity and effectiveness in tracking protein dynamics within cellular environments .

Case Study 2: Diagnostic Development
A recent project explored the use of this compound in developing a novel diagnostic tool for detecting biomarkers associated with disease states. By conjugating the ligand to a reporter molecule, the researchers achieved sensitive detection capabilities that could be applied in clinical diagnostics .

Mechanism of Action

The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a stable covalent bond between the succinimidyl ester group and an amine-containing compound. This reaction is highly specific and occurs rapidly under physiological conditions. The resulting amide bond is stable and irreversible, making it suitable for various applications .

Comparison with Similar Compounds

HaloTag Succinimidyl Ester O2 Ligand

Structural Differences :

  • Spacer: A monoethylene glycol (O2) chain instead of O4’s triethylene glycol .
  • Molecular Weight : ~509 Da (O4: 508.99 Da) .

Functional Comparison :

Property O4 Ligand O2 Ligand
Spacer Length Triethylene glycol (O4) Monoethylene glycol (O2)
Coupling Efficiency Higher in bulky substrates* Higher in small molecules*
Applications Antibody labeling , DNA nanostructures , in vivo imaging RNA probes , QD conjugation

*The longer O4 spacer reduces steric hindrance in large biomolecules (e.g., antibodies), while O2’s shorter spacer is optimal for smaller substrates like RNA probes .

Research Findings :

  • In RNA probe conjugation, O2 and O4 ligands showed comparable efficiency, but O4’s spacer improved accessibility in QD-myosin complexes .
  • O2 is preferred for intracellular delivery due to its smaller size, whereas O4’s bulk limits permeability in live-cell assays .

HaloTag Amine (O2) Ligand

Structural Differences :

  • Reactive Group : Primary amine instead of NHS ester .
  • Target : Activated carboxylates, sulfonyl halides, or isocyanates .

Functional Comparison :

Property O4 Ligand Amine (O2) Ligand
Reactivity Amine-specific (NHS ester) Carboxylate/sulfonyl-specific
Spacer O4 O2
Applications Protein/RNA labeling Custom ligand synthesis

The Amine (O2) Ligand is used to synthesize custom HaloTag ligands (e.g., fluorophores), whereas the O4 Ligand is pre-functionalized for direct amine coupling .

HaloTag Iodoacetamide (O4) Ligand

Structural Differences :

  • Reactive Group : Iodoacetamide targeting thiols (-SH groups) instead of NHS ester .
  • Spacer : Triethylene glycol (O4) .

Functional Comparison :

Property O4 Ligand Iodoacetamide (O4) Ligand
Target Amines Thiols (cysteine residues)
Applications Broad protein labeling Thiol-specific conjugation

The Iodoacetamide (O4) Ligand is ideal for labeling cysteine-rich proteins or thiol-modified nucleic acids, complementing the O4 NHS ester’s amine focus .

Antibody Labeling

  • The O4 Ligand’s triethylene glycol spacer enables efficient NanoLuc® luciferase conjugation to antibodies for bioluminescent ELISAs, outperforming shorter spacers in minimizing steric interference .

DNA Nanostructures

  • O4’s spacer enhances solubility and reduces aggregation in DNA-protein hybrids, critical for biomedical diagnostics .

Live-Cell Imaging

  • O4 derivatives like IRDye800-(O4)-Cl enable in vivo tumor tracking with prolonged signal retention (>3 days post-injection) .

Blocking Ligands

  • O4’s NHS ester can be quenched with Tris-HCl to create non-fluorescent blocking ligands for pulse-chase experiments .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Both O4 and O2 NHS esters degrade in aqueous or high-pH (>8.5) conditions. Storage in anhydrous DMSO at -80°C is critical .
  • Coupling Buffer : Phosphate buffer (pH 8.0) optimizes reaction efficiency for both ligands .

Q & A

Q. What is the mechanism of covalent bond formation between the HaloTag Succinimidyl Ester O4 Ligand and target proteins?

The ligand’s succinimidyl ester (SE) group reacts with primary amines (e.g., lysine residues) on proteins via nucleophilic substitution, forming stable amide bonds. The O4 linker (3 ethylene glycol repeats) provides spatial flexibility, reducing steric hindrance during conjugation. This reaction occurs under physiological conditions (pH 7.0–7.6) and is irreversible due to the HaloTag protein’s mutated catalytic triad (His272Phe), which prevents ester bond hydrolysis .

Q. How do I optimize buffer conditions for conjugating the O4 ligand to antibodies?

Use 0.1 M sodium phosphate buffer with 0.15 M NaCl (pH 7.2) for dissolving antibodies. Avoid amine-containing buffers (e.g., Tris) to prevent competition with lysine residues. For ligand dissolution, prepare a 5 mg/mL stock in DMSO or DMF. A 12–20 molar excess of ligand to antibody ensures efficient labeling (e.g., 10–40 µL ligand stock per mL of 1 mg/mL antibody solution). Post-reaction, purify via gel filtration (Sephadex® G-25) or dialysis to remove unreacted ligand .

Q. What stoichiometric considerations are critical for labeling efficiency?

A 12-fold molar excess of ligand to antibody typically achieves ≥1 label per antibody. Higher excess (20-fold) may improve labeling density but risks epitope interference. Quantify labeling efficiency via SDS-PAGE (shift in molecular weight) or absorbance spectroscopy (fluorophore-specific extinction coefficients). For non-fluorescent applications, use MALDI-TOF to confirm mass changes .

Advanced Research Questions

Q. How can I resolve discrepancies in labeling efficiency between intracellular vs. extracellular proteins?

Intracellular labeling requires cell-permeable ligands (e.g., Rapid Ligands) and optimization of incubation time/temperature to account for endocytosis and lysosomal degradation. For extracellular targets, ensure ligand solubility in aqueous buffers and validate accessibility of lysine residues via mutagenesis or structural modeling. Use confocal microscopy (e.g., TMR Ligand for visualization) to confirm subcellular localization .

Q. What strategies enable multiplexed labeling using HaloTag O4 Ligand alongside other probes?

The O4 ligand’s modular design allows sequential or simultaneous labeling with orthogonal systems (e.g., SNAP-tag). For dual imaging, pair O4-conjugated fluorophores (e.g., JF503) with SNAP-tag ligands (e.g., JF525) and use spectral unmixing to resolve signals. Validate specificity by comparing wild-type vs. HaloTag-knockout controls .

Q. How do I troubleshoot non-specific binding in microsphere-based assays using O4-conjugated probes?

Non-specific binding often arises from incomplete removal of excess ligand or hydrophobic interactions. After conjugating HaloTag ligand to microspheres, perform stringent washes with 0.1% Tween-20 in PBS. Block with 5% BSA for 1 hour pre-assay. Validate using negative controls (e.g., ligand-free microspheres) and quantify background signal via flow cytometry .

Q. What experimental designs compare the O4 ligand’s performance against O2 or iodoacetamide variants?

Conduct parallel labeling experiments using identical protein concentrations and reaction times. Key metrics:

  • Kinetics : O4’s longer linker may slow reaction rates compared to O2.
  • Specificity : Iodoacetamide ligands target cysteine thiols, offering orthogonal labeling but requiring reducing conditions.
  • Stability : Assess conjugate integrity under stress (e.g., prolonged storage, freeze-thaw cycles) via SDS-PAGE or functional assays (e.g., ELISA signal retention) .

Q. How can I validate the functional impact of O4 ligand conjugation on antibody-antigen binding?

Perform competitive ELISA: Compare labeled vs. unlabeled antibodies in antigen-binding assays. A >20% signal reduction suggests epitope interference. Alternatively, use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff). For imaging, validate colocalization with epitope-specific controls .

Methodological Notes

  • Data Contradictions : If labeling efficiency varies between batches, verify ligand purity via HPLC and protein integrity via Western blot.
  • Advanced Applications : The O4 ligand’s SE group can also conjugate amine-functionalized nanomaterials (e.g., quantum dots) for single-molecule tracking, as demonstrated in myosin VI studies .

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